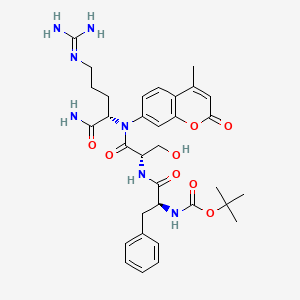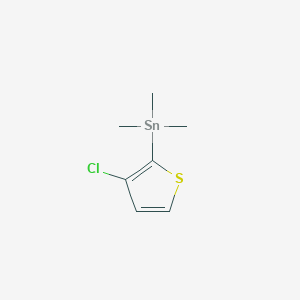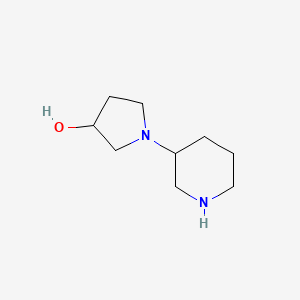![molecular formula C24H16F12N4P2 B13652058 1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) is a compound belonging to the class of bipyridinium salts These compounds are known for their electrochromic properties, which means they can change color when an electric current is applied
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) typically involves the diquaternisation of 4,4’-bipyridine with 4-cyanobenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with hexafluorophosphoric acid to yield the desired hexafluorophosphate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions, where it can be reduced to form a radical cation or oxidized to form a dication.
Substitution: The cyanophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction can lead to the formation of a radical cation, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) has several scientific research applications:
Materials Science: Used in the development of electrochromic devices and smart windows due to its color-changing properties.
Chemistry: Serves as a building block for the synthesis of coordination polymers and other complex structures.
Biology and Medicine:
Industry: Utilized in the production of sensors and other electronic devices due to its conductive properties.
Mécanisme D'action
The mechanism of action of 1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) involves electron transfer processes. The compound can accept and donate electrons, making it useful in redox reactions. The molecular targets include the nitrogen atoms in the bipyridine ring, which can undergo reversible redox changes. These electron transfer processes are crucial for its applications in electrochromic devices and sensors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium (Methyl Viologen): Known for its herbicidal properties and used in electrochromic devices.
1,1’-Bis(3-cyanobenzyl)-[4,4’-bipyridine] dichloride: Used in the synthesis of coordination polymers with photochromic and thermochromic properties.
Uniqueness
1,1’-Bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium hexafluorophosphate(V) is unique due to its specific combination of cyanophenyl groups and hexafluorophosphate counterion, which imparts distinct electrochromic and conductive properties. This makes it particularly suitable for applications in advanced materials and electronic devices.
Propriétés
Formule moléculaire |
C24H16F12N4P2 |
|---|---|
Poids moléculaire |
650.3 g/mol |
Nom IUPAC |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dihexafluorophosphate |
InChI |
InChI=1S/C24H16N4.2F6P/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;2*1-7(2,3,4,5)6/h1-16H;;/q+2;2*-1 |
Clé InChI |
JXXJBRNOSVEWRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)

![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)







![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)

![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)

